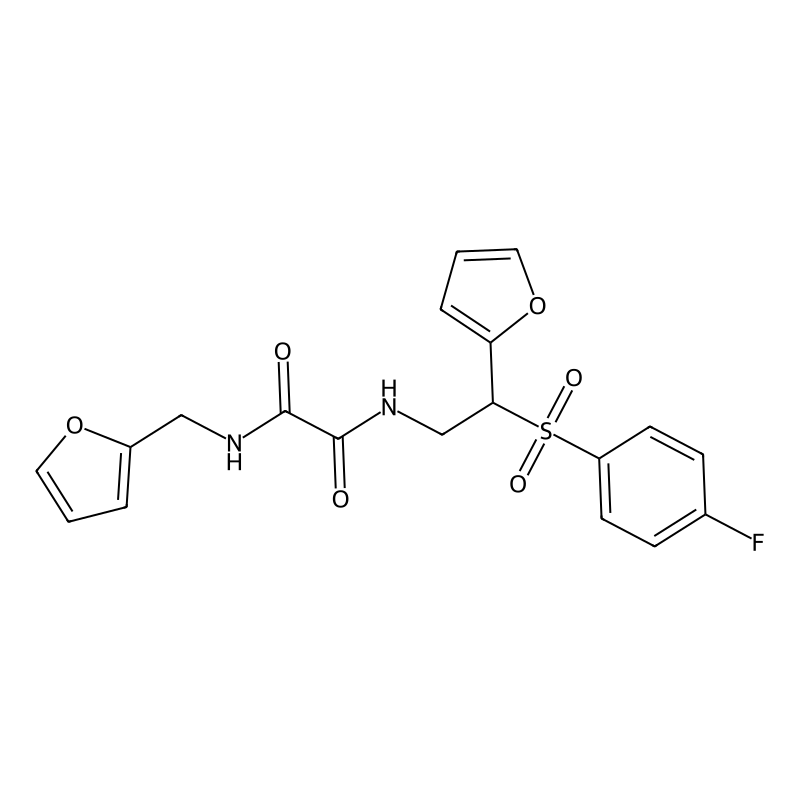

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Activity

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary of the Application: Furan derivatives have gained prominence in the search for new antibacterial agents due to their remarkable therapeutic efficacy. These compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them attractive candidates for combating microbial resistance . The compound , with its sulfonyl and furan moieties, falls within this category.

Experimental Procedures:Synthesis: The compound can be synthesized using appropriate synthetic routes.

Characterization: Employ techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the compound’s structure.

Antibacterial Assays: Evaluate the compound’s antibacterial activity against both gram-positive and gram-negative bacteria. Use standard methods like the disk diffusion assay or broth microdilution method.

Results and Outcomes: Researchers have synthesized furan derivatives with antibacterial properties. For example, Almasirad et al. designed and evaluated novel 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. These compounds exhibited significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains, and Staphylococcus epidermidis .

Cytotoxicity Profiling

Specific Scientific Field: Biochemical and pharmacological studies.

Summary of the Application: Investigating the compound’s cytotoxic effects on various cell lines.

Experimental Procedures:Cell Culture: Cultivate human cell lines (e.g., HeLa, MCF-7, or A549) in appropriate growth media.

Treatment: Expose cells to varying concentrations of the compound.

Cytotoxicity Assays: Use assays like the MTT assay or trypan blue exclusion to assess cell viability.

Results and Outcomes: By studying the compound’s cytotoxicity, researchers can determine its potential as an anticancer agent or its impact on normal cell viability.

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound notable for its diverse functional groups, including a fluorobenzenesulfonyl moiety, furan rings, and an ethanediamide structure. The molecular formula of this compound is , and it has a molecular weight of 474.5 g/mol. The presence of the sulfonyl group enhances its reactivity, while the furan rings contribute to its potential biological activities.

The chemical behavior of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is influenced by its functional groups. It can participate in various reactions such as:

- Nucleophilic substitution: The sulfonyl group can act as a leaving group in nucleophilic substitutions, allowing for further functionalization.

- Coupling reactions: The furan moieties can engage in electrophilic aromatic substitution or coupling reactions, facilitating the synthesis of more complex derivatives.

- Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, particularly at the ethanediamide linkage.

Research indicates that N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide exhibits potential biological activities. It has been investigated for:

- Antimicrobial properties: The compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory effects: Preliminary studies suggest it could modulate inflammatory pathways.

- Anticancer activity: Its unique structure allows for interactions with cellular targets involved in cancer progression.

The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves several steps:

- Formation of the fluorobenzenesulfonyl intermediate: This is achieved through the sulfonylation of 4-fluorobenzene using a sulfonyl chloride under basic conditions.

- Coupling with furan derivatives: The intermediate is reacted with furan derivatives, such as furan-2-yl ethylamine, utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Finalization with ethanediamide: The final product is obtained by reacting the intermediate with ethanediamide under controlled conditions to ensure purity and yield.

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide has several applications across various fields:

- Medicinal Chemistry: It serves as a lead compound for drug discovery and development due to its potential therapeutic properties.

- Organic Synthesis: This compound can be utilized as a building block for synthesizing more complex organic molecules.

- Material Science: Its unique structural features may be exploited to develop new materials with specialized properties.

Understanding the interactions of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide with biological targets is crucial for elucidating its mechanism of action. Studies focus on:

- Binding Affinity: Investigating how the compound binds to enzymes or receptors involved in various biological pathways.

- Inhibition Studies: Examining its potential to inhibit specific enzyme activities, particularly those related to disease processes.

- Molecular Docking Studies: Computational methods are used to predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide. Below are some notable examples:

| Compound Name | Key Features |

|---|---|

| N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide | Contains a methoxy group; different reactivity profile. |

| N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide | Contains chlorine instead of fluorine; distinct biological activity. |

| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide | Lacks dual fluorine substitution; simpler structure impacting reactivity. |

Uniqueness

The uniqueness of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide lies in its dual fluorine substitution and the combination of sulfonamide and furan groups. These features significantly enhance its chemical reactivity and potential biological activity compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry and organic synthesis.